2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is a complex organic compound that features a triazine ring, piperazine groups, and a sulfonyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 2-chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene involves its interaction with specific molecular targets. The triazine ring and piperazine groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl chloride moiety can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
Uniqueness
1-{[4-(4,6-Dipiperidyl(1,3,5-triazin-2-yl))piperazinyl]sulfonyl}-4-chlorobenzene is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications in diverse fields. Its structure allows for multiple points of interaction with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C23H32ClN7O2S |
---|---|
Molekulargewicht |
506.1g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4,6-di(piperidin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C23H32ClN7O2S/c24-19-7-9-20(10-8-19)34(32,33)31-17-15-30(16-18-31)23-26-21(28-11-3-1-4-12-28)25-22(27-23)29-13-5-2-6-14-29/h7-10H,1-6,11-18H2 |
InChI-Schlüssel |
SCOKIPCKARCMIW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)N5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.